molecular formula C12H16Cl3N3O2 B2564221 {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride CAS No. 1609407-48-8

{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride

Cat. No.: B2564221
CAS No.: 1609407-48-8
M. Wt: 340.63
InChI Key: IDDWKBLHFFDDEO-UHFFFAOYSA-N
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Description

{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoxazole ring substituted with a chloro group and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where the benzoxazole derivative reacts with morpholine under basic conditions.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with methylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dechlorinated derivatives or other reduced forms.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Properties

IUPAC Name

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDWKBLHFFDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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